1-(Pyridin-2-ylmethyl)-3-pyrrolidin-3-ylurea;hydrochloride
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Overview
Description
®-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride is a compound that features a pyridine ring and a pyrrolidine ring connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through nucleophilic substitution reactions.
Urea Linkage Formation: The urea linkage is formed by reacting an isocyanate with an amine.
Industrial Production Methods
Industrial production methods for ®-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyridine or pyrrolidine rings.
Substitution: Nucleophilic substitution reactions can be used to introduce various substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Copper catalysts and water can be used for the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Pyridin-2-yl-methanones.
Reduction: Reduced derivatives of the pyridine or pyrrolidine rings.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
®-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings can interact with proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and have similar biological activities.
Pyridine Derivatives: Compounds like pyridin-2-yl-methanones and pyridin-2-yl-pyrimidines share the pyridine ring structure and have similar chemical properties.
Uniqueness
®-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride is unique due to the combination of the pyridine and pyrrolidine rings connected through a urea linkage. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C11H17ClN4O |
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Molecular Weight |
256.73 g/mol |
IUPAC Name |
1-(pyridin-2-ylmethyl)-3-pyrrolidin-3-ylurea;hydrochloride |
InChI |
InChI=1S/C11H16N4O.ClH/c16-11(15-10-4-6-12-7-10)14-8-9-3-1-2-5-13-9;/h1-3,5,10,12H,4,6-8H2,(H2,14,15,16);1H |
InChI Key |
JSUKJHHJNHRELE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC(=O)NCC2=CC=CC=N2.Cl |
Origin of Product |
United States |
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